![molecular formula C18H20BrNO2 B15306314 tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate CAS No. 330792-90-0](/img/structure/B15306314.png)
tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate: is a chemical compound with the molecular formula C17H18BrNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a substrate in Suzuki coupling reactions to form biaryls.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison:
- tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate is unique due to the presence of both a bromophenyl and a phenyl group attached to the carbamate moiety. This structural feature imparts distinct chemical and physical properties compared to other similar compounds.
- The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
330792-90-0 |
|---|---|
Molekularformel |
C18H20BrNO2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromophenyl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20-16(13-7-5-4-6-8-13)14-9-11-15(19)12-10-14/h4-12,16H,1-3H3,(H,20,21) |
InChI-Schlüssel |
AJGLTMQPCLBQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)


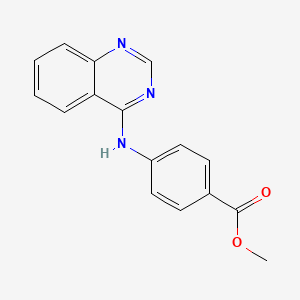
![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
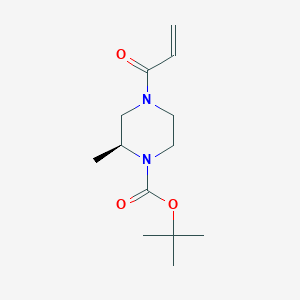
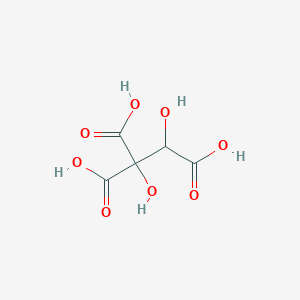
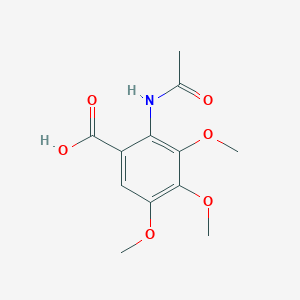
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
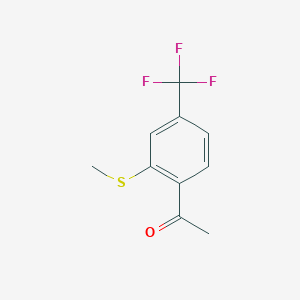
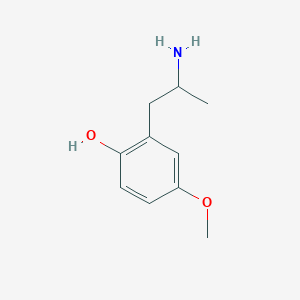

![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
